molecular formula C8H9F2NO B1434779 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol CAS No. 1566785-20-3

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B1434779
CAS No.: 1566785-20-3
M. Wt: 173.16 g/mol
InChI Key: XMYMXVUOIVYEOL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . This compound features a pyridine ring substituted with a methyl group at the 6-position and a difluoroethanol moiety at the 1-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:

Chemical Reactions Analysis

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:

    2,2-Difluoro-1-(4-methylpyridin-3-yl)ethan-1-ol: Differing in the position of the methyl group on the pyridine ring.

    2,2-Difluoro-1-(6-chloropyridin-3-yl)ethan-1-ol: Featuring a chlorine substituent instead of a methyl group.

    2,2-Difluoro-1-(6-methylpyridin-3-yl)propan-1-ol: Having a propanol moiety instead of ethanol.

These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

IUPAC Name

2,2-difluoro-1-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-2-3-6(4-11-5)7(12)8(9)10/h2-4,7-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMXVUOIVYEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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